
N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine is a compound that features a cyclopropane ring attached to a triazole moiety The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as tris (1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine, are known to act as ligands that stabilize cu (i) ions . This stabilization enhances the catalytic effect in the azide-acetylene cycloaddition .
Mode of Action
The compound interacts with its targets by stabilizing them, thus enhancing their catalytic effect in the azide-acetylene cycloaddition . This interaction results in changes in the reaction environment, allowing for more efficient reactions .
Biochemical Pathways
Similar compounds have been shown to affect the azide-acetylene cycloaddition reaction . This reaction is a key step in the synthesis of various organic compounds, suggesting that the compound could have broad effects on biochemical pathways.
Pharmacokinetics
Similar compounds are known to be soluble in dmso and dmf , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been shown to enhance the catalytic effect in the azide-acetylene cycloaddition , suggesting that the compound could have a similar effect.
Action Environment
The action, efficacy, and stability of N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine can be influenced by various environmental factors. For example, similar compounds have been shown to stabilize Cu (I) ions in the reaction environment without requiring an inert atmosphere or anhydrous conditions . This suggests that the compound could also be stable under a variety of environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its high efficiency and selectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods: Industrial production of this compound would likely follow the same CuAAC methodology, scaled up to accommodate larger quantities. The reaction conditions would be optimized for temperature, pressure, and catalyst loading to ensure maximum yield and purity.
Types of Reactions:
Oxidation: The triazole ring can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be substituted with various functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used
Applications De Recherche Scientifique
N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or photostabilizers .
Comparaison Avec Des Composés Similaires
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity.
Cyclopropane derivatives: Compounds containing the cyclopropane ring are known for their strain energy and unique reactivity.
Azide-alkyne cycloaddition products: These compounds are synthesized using the same “click” chemistry methodology .
Uniqueness: N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine is unique due to the combination of the triazole and cyclopropane moieties, which confer distinct chemical and biological properties. The triazole ring provides stability and versatility, while the cyclopropane ring introduces strain energy that can enhance reactivity in certain contexts .
Propriétés
IUPAC Name |
N-[(1-methyltriazol-4-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-11-5-7(9-10-11)4-8-6-2-3-6/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBJBBVQXYDCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341890-48-9 |
Source


|
| Record name | N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2945998.png)


![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate](/img/structure/B2946002.png)
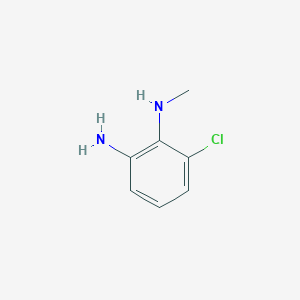
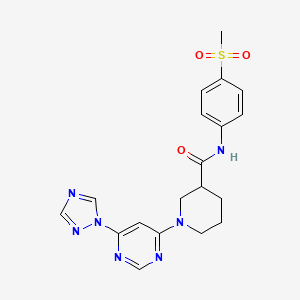
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2946006.png)
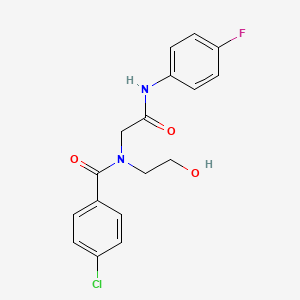
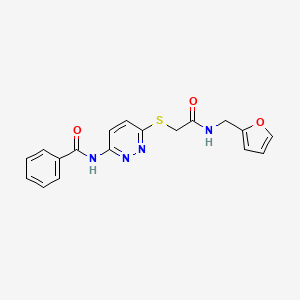
![3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile](/img/structure/B2946013.png)
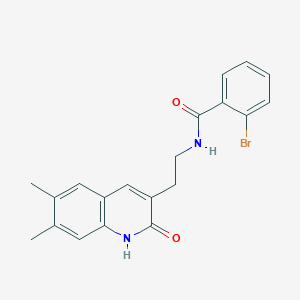
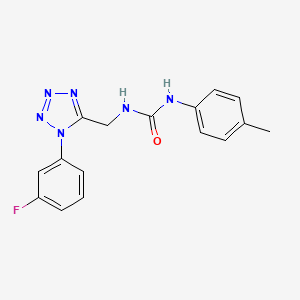
![5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2946016.png)
![6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride](/img/structure/B2946019.png)
